molecular formula C20H32O6 B031166 6-ketoprostaglandin E1 CAS No. 67786-53-2

6-ketoprostaglandin E1

Cat. No. B031166
CAS RN: 67786-53-2
M. Wt: 368.5 g/mol
InChI Key: ROUDCKODIMKLNO-CTBSXBMHSA-N
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Description

Synthesis Analysis

The synthesis of 6-keto-PGE1 involves several key steps, including the organocopper conjugate addition and the use of specific enzymes to convert precursor molecules into the desired product. For instance, the transformation of prostaglandin I2 into 15-keto-13,14-dihydro 6-ketoprostaglandin E1 by 9-hydroxyprostaglandin dehydrogenase in rat kidney cortex highlights the enzymatic pathway for its synthesis (Pace-Asciak & Domazet, 1984). Additionally, the short synthesis of 6-oxoprostaglandin E1 from specific precursors demonstrates the chemical approaches used to synthesize this compound and its analogs (Tanaka et al., 1984).

Molecular Structure Analysis

The molecular structure of 6-keto-PGE1 is characterized by specific functional groups that confer its biological activity. Its structure is closely related to that of prostaglandin E1 but with a ketone group at the sixth position, which significantly impacts its chemical behavior and biological interactions. Studies involving mass spectrometry and chromatography have been crucial in identifying and characterizing this and related compounds (Pace-Asciak & Nashat, 1977).

Chemical Reactions and Properties

6-Keto-PGE1 undergoes various chemical reactions that reflect its reactivity and stability. For example, its interaction with specific enzymes such as 9-hydroxyprostaglandin dehydrogenase indicates its role in metabolic pathways. The conversion of prostaglandin precursors to 6-keto-PGE1 involves specific enzymatic reactions that highlight its chemical properties and biological significance (Pace-Asciak & Domazet, 1984).

Scientific Research Applications

  • Renal Adenylate Cyclase-Cyclic AMP Systems : 6-Keto-PGE1 stimulates rat and rabbit renal adenylate cyclase-cyclic AMP systems, showing a dose-dependent increase in adenylate cyclase activity and cyclic AMP content (Rapp, Zenser, & Davis, 1981).

  • Bone Resorption : As a metabolite of prostacyclin, 6-keto-PGE1 stimulates bone resorption in fetal rat long bone organ cultures, with a potency one-twelfth that of prostaglandin E2 (PGE2) (Dewhirst, 1984).

  • Antiaggregatory Activity : 6-Ketoprostaglandin F1 alpha, which represents a significant portion of total secretion in endothelial cells, exhibits antiaggregatory activity (Ody, Seillan, & Russo-Marie, 1982).

  • Enzyme Immunoassay Development : A solid-phase enzyme immunoassay for 6-ketoprostaglandin F1 alpha has been developed, demonstrating sensitivity and accuracy for detecting this stable degradation product of prostaglandin I2 (Tonai et al., 1985).

  • Prostaglandin Conversion in Kidney : 9-Hydroxyprostaglandin dehydrogenase in rat kidney cortex converts prostaglandin I2 into 15-keto-13,14-dihydro 6-ketoprostaglandin E1, indicating a role in prostaglandin metabolism (Pace-Asciak & Domazet, 1984).

  • Prostaglandin Biosynthesis Variability : Different tissues, such as the spleen and stomach, have distinct pathways for synthesizing prostaglandins, leading to different end products, including 6-ketoprostaglandin F1 alpha (Pace-Asciak & Rangaraj, 1977).

properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUDCKODIMKLNO-CTBSXBMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318279
Record name 6-Keto-PGE1
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Ketoprostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6-ketoprostaglandin E1

CAS RN

67786-53-2
Record name 6-Keto-PGE1
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Record name 6-Ketoprostaglandin E1
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Record name 6-Keto-PGE1
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Record name 67786-53-2
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Record name 6-Ketoprostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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